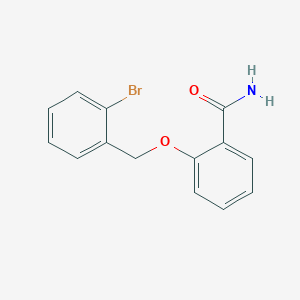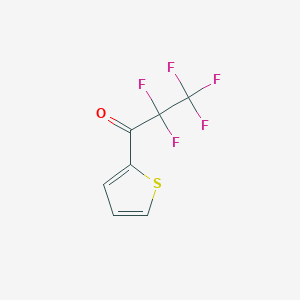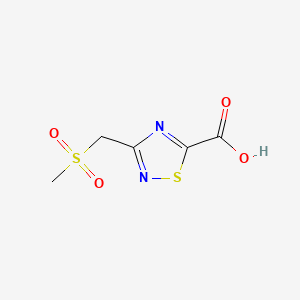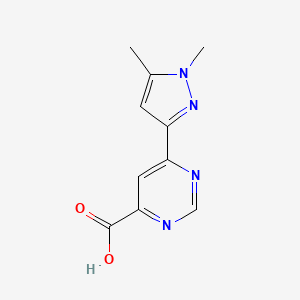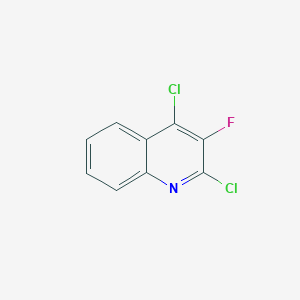
DimethylphenylsilylmethylZinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DimethylphenylsilylmethylZinc chloride is an organozinc compound with the molecular formula C₉H₁₃ClSiZn. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its utility in various chemical reactions.
Métodos De Preparación
DimethylphenylsilylmethylZinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilylmethyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions using specialized equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
DimethylphenylsilylmethylZinc chloride undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It is commonly used in nucleophilic substitution reactions where it can replace halides or other leaving groups.
Coupling Reactions: It is frequently used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DimethylphenylsilylmethylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DimethylphenylsilylmethylZinc chloride involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as halides or carbonyl compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
DimethylphenylsilylmethylZinc chloride is unique due to its specific reactivity and stability. Similar compounds include:
Dimethylzinc: Another organozinc compound used in organic synthesis.
Phenylzinc chloride: Used in similar applications but with different reactivity profiles.
Trimethylsilylmethylzinc chloride: A related compound with different substituents on the silicon atom.
These compounds share some similarities in their applications but differ in their reactivity and stability, making this compound a valuable tool in specific synthetic applications.
Propiedades
Fórmula molecular |
C9H13ClSiZn |
|---|---|
Peso molecular |
250.1 g/mol |
Nombre IUPAC |
chlorozinc(1+);methanidyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NWEZWMAKLOIZQL-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


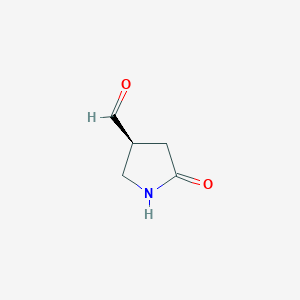
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
